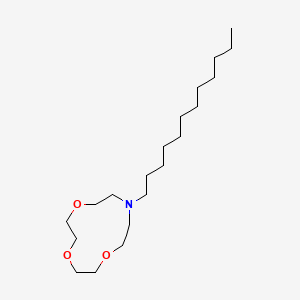

10-Dodecyl-1,4,7-trioxa-10-azacyclododecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102069-58-9 |

|---|---|

Molecular Formula |

C20H41NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

10-dodecyl-1,4,7-trioxa-10-azacyclododecane |

InChI |

InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22-17-19-24-20-18-23-16-14-21/h2-20H2,1H3 |

InChI Key |

UNHVPTBLYATDFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCOCCOCCOCC1 |

Origin of Product |

United States |

Biological Activity

10-Dodecyl-1,4,7-trioxa-10-azacyclododecane, a member of the aza-crown ether family, has garnered attention for its unique structural properties and potential biological activities. This compound features a dodecyl group that enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular systems.

The molecular formula for this compound is with a molecular weight of approximately 257.39 g/mol. Its structure includes a cyclic arrangement of ether and amine functionalities that facilitate ion transport and complexation.

Biological Activity Overview

Research indicates that compounds in the aza-crown ether category exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The following sections detail specific findings related to the biological activities of this compound.

Ion Transport and Calcium Mobilization

A significant aspect of the biological activity of aza-crown ethers is their ability to act as ionophores. Studies have shown that similar compounds can increase intracellular calcium levels ([Ca²⁺]i) in human neutrophils. For instance, compounds like N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5 demonstrated an EC₅₀ of 4.7 µM for elevating [Ca²⁺]i levels .

Table 1: Ionophore Activity of Aza-Crown Ethers

| Compound Name | EC₅₀ (µM) | Effect on [Ca²⁺]i |

|---|---|---|

| Compound 15 | 4.7 | Increase |

| Compound 21 | Not specified | Inhibition |

These findings suggest that this compound may similarly modulate calcium flux in neutrophils.

Antimicrobial Activity

The antimicrobial properties of aza-crown ethers have also been documented. Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with ion transport processes essential for bacterial survival .

Table 2: Antimicrobial Efficacy

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Yes |

| Escherichia coli | Yes |

| Pseudomonas aeruginosa | Yes |

Case Studies

A study evaluating the effects of various aza-crown ethers on human neutrophils revealed that some compounds inhibited reactive oxygen species (ROS) production induced by phorbol myristate acetate (PMA). The most potent compound exhibited an IC₅₀ of 4.1 µM for ROS inhibition . This suggests potential applications in managing inflammatory responses.

Molecular Modeling Insights

Quantum chemical calculations using density-functional theory (DFT) have provided insights into the binding affinities of these compounds with cations such as Ca²⁺, Na⁺, and K⁺. The results indicate that these aza-crown ethers preferentially bind Ca²⁺ ions due to favorable interactions between carbonyl oxygen atoms and cations . This property is critical for their function as ionophores and may enhance their biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.